2-pyrazol-1-yl-N-quinolin-8-ylacetamide

Adenylate Cyclase 8 cAMP signaling isoform selectivity

This compound is the specific N-(quinolin-8-yl)-2-(1H-pyrazol-1-yl)acetamide scaffold validated as a dual AC8 (IC50=29 µM) and MAO-B (IC50=17 µM) inhibitor. Its unique pharmacophore makes it non-substitutable for dissecting AC8-dependent cAMP signaling or MAO-B-linked neuroinflammation pathways. Ensure your study's validity by ordering this exact chemotype; generic analogs exhibit divergent bioactivity and cannot reproduce this precise dual-target profile.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B7473490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyrazol-1-yl-N-quinolin-8-ylacetamide
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)CN3C=CC=N3)N=CC=C2
InChIInChI=1S/C14H12N4O/c19-13(10-18-9-3-8-16-18)17-12-6-1-4-11-5-2-7-15-14(11)12/h1-9H,10H2,(H,17,19)
InChIKeyWNQJHOGHPPAIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrazol-1-yl-N-quinolin-8-ylacetamide: A Dual-Target Probe for Adenylate Cyclase 8 and MAO-B Research


2-Pyrazol-1-yl-N-quinolin-8-ylacetamide (CAS 1447842-04-7) is a heterocyclic compound combining a pyrazole ring with a quinoline moiety via an acetamide linker. This architecture confers dual-target inhibitory activity against Adenylate Cyclase 8 (AC8) and Monoamine Oxidase B (MAO-B), as documented in public bioactivity databases [1][2]. The compound's selectivity profile, with significantly weaker inhibition of MAO-A, positions it as a valuable tool for dissecting signaling pathways and validating therapeutic hypotheses where isoform-specific modulation is required.

Why 2-Pyrazol-1-yl-N-quinolin-8-ylacetamide is Not Interchangeable with Other Quinoline-Pyrazole Hybrids


The biological activity of 2-pyrazol-1-yl-N-quinolin-8-ylacetamide is exquisitely sensitive to its precise structural arrangement. The 8-aminoquinoline linkage and the specific 1-pyrazolyl acetamide substitution pattern create a unique pharmacophore that drives its dual AC8/MAO-B inhibition profile [1]. Closely related analogs, such as those with alternative amide linkers or different quinoline substitution patterns, exhibit markedly divergent activity spectra, ranging from anti-inflammatory to antimicrobial or anticancer effects [2][3]. Therefore, substituting this compound with a generic quinoline-pyrazole derivative cannot reproduce its specific target engagement profile, making it a non-interchangeable tool for research focused on AC8 or MAO-B pathways.

Quantitative Differentiation of 2-Pyrazol-1-yl-N-quinolin-8-ylacetamide Against Key Comparators


AC8 Inhibition: Differentiated Potency vs. Broad-Spectrum Adenylate Cyclase Inhibitors

2-Pyrazol-1-yl-N-quinolin-8-ylacetamide inhibits human Adenylate Cyclase 8 (AC8) with an IC50 of 29,000 nM (29 µM) in a cellular assay [1]. While less potent than the broad-spectrum, irreversible inhibitor MDL-12,330A (IC50 = 250,000 nM or 250 µM) , its value lies in its potential for isoform selectivity. Unlike MDL-12,330A, which inhibits all adenylate cyclases, this compound may offer a more targeted approach for studying AC8-specific function.

Adenylate Cyclase 8 cAMP signaling isoform selectivity

MAO-B Inhibition: Moderate Potency but Clear Isoform Selectivity vs. MAO-A

The compound inhibits human Monoamine Oxidase B (MAO-B) with an IC50 of 17,000 nM (17 µM) and shows >5.9-fold selectivity over MAO-A (IC50 > 100,000 nM) [1]. This contrasts with potent, clinically used MAO-B inhibitors like Selegiline (IC50 ≈ 19 nM) [2] and Rasagiline (IC50 ≈ 4.43 nM) [3], which are more potent but can still exhibit off-target effects. The moderate potency and clear selectivity window of this compound make it a useful tool for studying MAO-B's physiological roles without completely abolishing its activity.

Monoamine Oxidase B neuroprotection isoform selectivity

Structural Differentiation: A Unique N-(Quinolin-8-yl)acetamide Scaffold for Targeted Library Synthesis

The compound's N-(quinolin-8-yl)acetamide core, specifically substituted with a 1-pyrazolyl group, represents a unique starting point for drug discovery. While numerous quinoline-pyrazole hybrids have been reported, the vast majority exhibit different linkage patterns (e.g., pyrazolo[3,4-b]quinoline [1], quinolin-8-yl-oxy-pyrazole [2]) and are associated with distinct activity profiles (e.g., antimicrobial, anti-inflammatory, anticancer). This specific scaffold has not been extensively explored in the primary literature, offering a clear opportunity for developing novel intellectual property and exploring under-investigated chemical space.

Medicinal Chemistry scaffold hopping lead optimization

Validated Applications of 2-Pyrazol-1-yl-N-quinolin-8-ylacetamide in Academic and Industrial Research


Dissecting cAMP Signaling Pathways in Cellular Models of Learning, Memory, and Addiction

Given its AC8 inhibitory activity (IC50 = 29 µM) [1], 2-pyrazol-1-yl-N-quinolin-8-ylacetamide is a valuable pharmacological probe for investigating AC8-dependent cAMP signaling. AC8 is highly expressed in brain regions critical for learning, memory, and drug addiction. This compound can be used in cellular assays (e.g., HEK293 cells, primary neurons) to study the specific contribution of AC8 to calcium-stimulated cAMP production and downstream gene expression, without the confounding effects of broader adenylate cyclase inhibitors like MDL-12,330A.

Probing MAO-B Function in Neuroinflammation and Neurodegeneration Models

With its moderate potency and selectivity for MAO-B (IC50 = 17 µM, >5.9-fold selective over MAO-A) [2], this compound is well-suited for cellular and ex vivo studies of MAO-B's role in neuroinflammation and Parkinson's disease pathology. Its partial inhibition profile is advantageous for mimicking therapeutic conditions where complete enzyme knockout is not the goal, allowing researchers to observe subtle modulatory effects on dopamine metabolism and reactive oxygen species production.

Medicinal Chemistry Lead Generation and Scaffold Optimization

The distinct N-(quinolin-8-yl)-2-(1H-pyrazol-1-yl)acetamide scaffold serves as a high-quality starting point for medicinal chemistry campaigns targeting AC8, MAO-B, or other undisclosed targets. Its unique structure, with dual confirmed bioactivities [1][2], provides a tractable handle for structure-activity relationship (SAR) studies, fragment-based drug design, and the development of novel, patentable chemical series. The compound's moderate initial potency leaves significant room for optimization through iterative analog synthesis.

Tool Compound for Assay Development and Target Validation

The compound's well-defined, albeit moderate, activity against AC8 and MAO-B makes it a useful tool for developing and validating biochemical and cellular assays. It can serve as a positive control or reference inhibitor when screening new compound libraries against these targets, helping to establish assay robustness and sensitivity due to its known IC50 values and selectivity window [1][2].

Quote Request

Request a Quote for 2-pyrazol-1-yl-N-quinolin-8-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.